3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid
Overview
Description
3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid is an organic compound with the molecular formula C15H20O4 . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . In the first stage, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine and 3-(2’-acetoxy-4’,6’-dimethylphenyl)-3,3-dimethylpropanoic acid are combined with benzotriazol-1-ol in N,N-dimethyl-formamide at 0℃ for approximately 5 minutes under an inert atmosphere . In the second stage, the reaction mixture is treated with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20℃ for 5 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H20O4 . Unfortunately, the specific details about the linear structure formula and InChI Key are not provided .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The compound has a molecular weight of 264.32 . Unfortunately, the specific details about its boiling point, density, and other physical and chemical properties are not provided .Scientific Research Applications
Structural and Conformational Analysis
Research has delved into understanding the structural characteristics and conformational behaviors of compounds similar to 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid. For example, Katrusiak (1996) studied the crystal structure of a closely related compound, highlighting the importance of electrostatic interactions and hydrogen bonding in determining molecular conformation (Katrusiak, 1996).
Synthesis and Stereochemistry
The synthesis of complex molecules and their stereochemistry is a significant area of research. A study by Presini et al. (2021) on the chemoenzymatic synthesis of stereo isomers of a related compound underscores the intricate processes involved in achieving specific molecular configurations (Presini et al., 2021).
Metabolic Pathways and Biochemical Applications
Research by Liebich and Först (1984) explored the role of hydroxy- and oxocarboxylic acids, similar to the subject compound, in human metabolism and their presence in conditions like diabetic ketoacidosis (Liebich & Först, 1984).
Enzymatic and Chemical Synthesis
The enzymatic and chemical synthesis of related compounds offers insights into potential applications in industrial processes. Martin et al. (2013) designed a novel pathway for the production of chiral 3-hydroxyacids, which could have implications for the synthesis of similar compounds (Martin et al., 2013).
Luminescence Sensing Applications
Shi et al. (2015) investigated dimethylphenyl imidazole dicarboxylate-based lanthanide frameworks, which can be relevant to the luminescent properties of similar compounds, making them potential candidates for fluorescence sensors (Shi et al., 2015).
Biosynthesis of Industrial Chemicals
Nguyen and Lee (2021) conducted a study on the biosynthesis of 4-Hydroxybutyric acid from methane, providing a framework for understandinghow similar compounds could be synthesized from alternative feedstocks, thereby offering potential routes for the production of industrially relevant chemicals (Nguyen & Lee, 2021).
Polymer Synthesis
The synthesis and applications of polymers derived from hydroxy acids are also areas of interest. Hattori, Takai, and Kinoshita (1977) explored the synthesis and condensation polymerization of derivatives of purine bases, which could be relevant to understanding the polymerization potential of similar compounds (Hattori et al., 1977).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(2-acetyloxy-4,6-dimethylphenyl)-3-methylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9-6-10(2)14(12(7-9)19-11(3)16)15(4,5)8-13(17)18/h6-7H,8H2,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYOPOSEOEWIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(=O)C)C(C)(C)CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134098-68-3 | |
Record name | 134098-68-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.